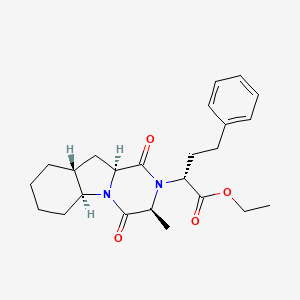
4-Androstene-3β,17β-diol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PERMIT REQUIRED – PLEASE CONTACT US DIRECTLY
Aplicaciones Científicas De Investigación
Plant Steroid Metabolism : 4-Androstene-3,17-dione, closely related to 4-Androstene-3β,17β-diol-d3, was studied in pea plants, Pisum sativum, revealing its conversion to testosterone and other metabolites, indicating its role in plant steroid metabolism (Lin, Proebsting, & Heftmann, 1979).
Hepatic Steroid Metabolism : Research on the metabolism of androstane diols, including compounds similar to this compound, in liver enzymes, showed significant differences in the metabolic pathways between male and female rats, highlighting the compound's role in hepatic steroid metabolism (Gustafsson & Stenberg, 1974).
Estrogenic Effects in Cancer Cells : 5-Androstene-3β,17β-diol, a compound structurally similar to this compound, showed estrogenic effects in MCF7 human breast cancer cells, implicating a potential role in estrogen receptor pathways (Adams, Garcia, & Rochefort, 1981).
Synthesis and Biological Activity : Synthesis of various steroidal hormones including analogs of this compound demonstrated biological activity in animal assays, emphasizing its potential in pharmaceutical applications (Sondheimer & Klibansky, 1959).
Human Metabolism Studies : Studies on the metabolism of 4-androstene-3, 17β-diol-3-H3-4-C14 in human subjects elucidated the importance of alternative pathways in the reduction of ring A of testosterone, offering insights into human steroid metabolism (Kundu, Sandberg, & Slaunwhite, 1965).
Antiandrogenic Actions : The antiandrogenic properties of compounds structurally related to this compound, were explored through their effects on androgen-dependent structures, contributing to our understanding of antiandrogenic therapies (Voigt & Hsia, 1973).
Developmental Androgen Metabolism : Investigations on the androgen metabolizing activity in human amniotic epithelium throughout gestation shed light on the developmental aspects of steroid metabolism, which may include metabolites like this compound (Šulcová, Jirásek, Dvořák, & Stárka, 1980).
Cytotoxic Effects on Cancer Cells : Neuro-steroids, including 3β-androstene-17α-diol, which is structurally similar to this compound, exhibited cytotoxic effects on human malignant glioma and lymphoma cells, suggesting a potential role in cancer therapy (Graf, Jia, & Loria, 2007).
Metabolism in Human Glands : The metabolism of 4-Androstene-3,17-dione by human submaxillary gland homogenates was studied, demonstrating its conversion to testosterone and other metabolites, suggesting a role in human glandular function (Coffey & Crutchfield, 1977).
Anti-Tumor Effects : The anti-tumor effects of androstene steroids, including compounds structurally similar to this compound, were found to have a strict structure-activity relationship, providing valuable insights for drug development in cancer treatment (Graf, Jia, Lewbart, & Loria, 2009).
Estrogen-like Effects on Rat Uterus : The estrogen-like effect of 5-androstene-3β, 17β-diol on rat uterus indicates potential implications in reproductive biology and hormone therapy (Leroy, Maquaire, Sampérez, & Jouan, 1988).
Propiedades
Fórmula molecular |
C19H27D3O2 |
|---|---|
Peso molecular |
293.46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



